molecular formula C9H10N2O3 B13194886 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B13194886
M. Wt: 194.19 g/mol
InChI Key: BCGUBFMYYDUCAA-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methylcyclopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to yield the desired compound. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.

Scientific Research Applications

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane derivatives: Compounds like 1-methylcyclopropene and 2-methylcyclopropyl derivatives share structural similarities.

    Pyrimidine derivatives: Other pyrimidine-based compounds with different substituents can exhibit similar chemical behavior.

Uniqueness

2-(1-Methylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a carboxylic acid group on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other related compounds.

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

2-(1-methylcyclopropyl)-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c1-9(2-3-9)8-10-5(7(13)14)4-6(12)11-8/h4H,2-3H2,1H3,(H,13,14)(H,10,11,12)

InChI Key

BCGUBFMYYDUCAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NC(=CC(=O)N2)C(=O)O

Origin of Product

United States

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